molecular formula C18H13N B14149183 Benzo[c]phenanthren-3-amine CAS No. 4176-46-9

Benzo[c]phenanthren-3-amine

Cat. No.: B14149183
CAS No.: 4176-46-9
M. Wt: 243.3 g/mol
InChI Key: LCFRRGUSWQKBIE-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-3-amine is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C18H13N It is a derivative of benzo[c]phenanthrene, which consists of four fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c]phenanthren-3-amine typically involves the cyclization of appropriate precursors. One common method is the reduction of Schiff bases followed by radical cyclization. For example, starting from 6-bromo-2-hydroxy-3-methoxybenzaldehyde, several synthetic steps can be employed to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves multi-step organic synthesis, which may include catalytic hydrogenation, cyclization, and purification steps.

Chemical Reactions Analysis

Types of Reactions

Benzo[c]phenanthren-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzo[c]phenanthrenes.

Scientific Research Applications

Benzo[c]phenanthren-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[c]phenanthren-3-amine involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also generate reactive oxygen species (ROS), leading to oxidative stress and further cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c]phenanthren-3-amine is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with biological molecules, making it a valuable compound for research in medicinal chemistry.

Properties

CAS No.

4176-46-9

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

benzo[g]phenanthren-3-amine

InChI

InChI=1S/C18H13N/c19-15-9-10-17-14(11-15)8-7-13-6-5-12-3-1-2-4-16(12)18(13)17/h1-11H,19H2

InChI Key

LCFRRGUSWQKBIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=C(C=C4)N

Origin of Product

United States

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